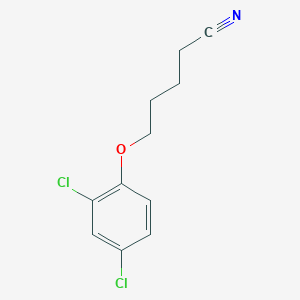

5-(2,4-Dichlorophenoxy)pentanenitrile

Description

Properties

IUPAC Name |

5-(2,4-dichlorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIZALVEHXQQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285403 | |

| Record name | 5-(2,4-Dichlorophenoxy)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33695-73-7 | |

| Record name | 5-(2,4-Dichlorophenoxy)pentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33695-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4-Dichlorophenoxy)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenoxy)pentanenitrile typically involves the reaction of 2,4-dichlorophenol with pentanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where 2,4-dichlorophenol reacts with pentanenitrile in the presence of a strong base such as sodium hydride (NaH) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dichlorophenoxy)pentanenitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can be carried out using strong bases or nucleophiles.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction of the nitrile group results in the formation of primary amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Herbicide Development

- Selective Herbicide : 5-(2,4-Dichlorophenoxy)pentanenitrile is primarily researched for its potential as a selective herbicide. It targets broadleaf weeds while sparing grasses, similar to its parent compound 2,4-D. This selectivity is crucial for maintaining crop yields in various agricultural settings.

- Mechanism of Action : The compound acts as a synthetic auxin, disrupting the growth patterns of target plants by mimicking natural plant hormones. This leads to uncontrolled growth and ultimately death of the weed.

-

Agricultural Applications

- Crop Protection : The compound has been investigated for use in cereal grains, pastures, and orchards. Its application can effectively manage weed populations without harming desirable crops.

- Environmental Impact Studies : Research is ongoing to evaluate the environmental persistence and degradation pathways of this compound in soil and water systems.

-

Toxicological Studies

- Safety Assessments : Toxicological profiles are essential for understanding the safety of this compound in agricultural use. Studies have indicated varying levels of toxicity depending on exposure routes and concentrations.

- Comparative Toxicology : Research comparing this compound with other herbicides helps in assessing its risk-benefit profile in agricultural practices.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Herbicide Development | Selective targeting of broadleaf weeds | Effective against multiple weed species |

| Agricultural Use | Application in cereal grains and orchards | Reduced weed competition leading to higher yields |

| Environmental Impact | Studies on degradation and leaching | Low leaching potential; degrades under UV light |

| Toxicological Research | Assessment of acute and chronic toxicity | LD50 values indicate moderate toxicity levels |

Case Studies

-

Field Trials on Crop Yield Improvement

- A study conducted in North America evaluated the efficacy of this compound in controlling broadleaf weeds in wheat fields. Results showed a significant increase in wheat yield compared to untreated plots.

-

Environmental Persistence Study

- Research published in a peer-reviewed journal assessed the persistence of the compound in aquatic environments. The study found that while it degraded over time, initial concentrations could affect non-target aquatic plants.

-

Toxicity Case Analysis

- A case study reported an incident involving accidental exposure to high concentrations of this compound during field application. The affected individuals exhibited symptoms consistent with herbicide poisoning but recovered after medical intervention.

Mechanism of Action

5-(2,4-Dichlorophenoxy)pentanenitrile can be compared to other similar compounds, such as 2,4-Dichlorophenoxyacetic acid and 2,4-DB (2,4-Dichlorophenoxybutyric acid). These compounds share the dichlorophenoxy group but differ in their molecular structure and functional groups. The uniqueness of this compound lies in its pentane chain and nitrile group, which confer distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxy Nitriles

5-(4-Chloro-2-fluorophenoxy)pentanenitrile (CAS 1443333-47-8)

- Molecular Formula: C₁₁H₁₁ClFNO

- Molecular Weight : 227.66 g/mol

- Key Features: Substitution of fluorine at the 2-position and chlorine at the 4-position on the phenoxy ring.

- This compound’s structural similarity to 5-(2,4-Dichlorophenoxy)pentanenitrile highlights the role of halogen positioning in modulating physicochemical properties .

Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate

Hydroxy- and Thio-Substituted Nitriles

(±)-2-(4-Chlorophenyl)-4-hydroxypentanenitrile

- Molecular Formula: C₁₁H₁₁ClNO

- Molecular Weight : 208.66 g/mol

- Key Features : A hydroxypentanenitrile backbone with a 4-chlorophenyl group.

- Diastereomeric mixtures of this compound are noted in synthetic studies, emphasizing stereochemical challenges in nitrile synthesis .

2-((4-Chlorophenyl)thio)-3-phenylpent-4-enenitrile

- Molecular Formula : C₁₇H₁₃ClN₂S

- Molecular Weight : 324.81 g/mol

- Key Features : A thioether linkage and unsaturated pent-4-enenitrile chain.

- Comparison: The thioether group and conjugated double bond introduce distinct electronic properties, enabling high-yield synthesis (96%) via radical pathways. Such reactivity contrasts with the ether-linked this compound .

5-(1H-1,2,3-Triazol-1-yl)pentanenitrile (TAPN)

- Key Features : A triazole-substituted nitrile used in host-guest chemistry with pillar[5]arenes.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Herbicidal Potential: The 2,4-dichlorophenoxy group is a hallmark of herbicidal agents (e.g., 2,4-D), suggesting that this compound may act as a precursor or active ingredient in agrochemical formulations .

- Synthetic Challenges : Diastereomer formation in hydroxypentanenitriles underscores the need for stereocontrolled synthesis in nitrile chemistry .

Biological Activity

5-(2,4-Dichlorophenoxy)pentanenitrile is a compound of interest due to its potential biological activity, particularly in the fields of medicine and agriculture. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a dichlorophenoxy group attached to a pentanenitrile chain. This structural configuration is significant for its biological interactions. The presence of the dichlorophenoxy moiety suggests potential herbicidal properties, while the nitrile group may enhance its reactivity with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) has been evaluated for its effects on various microbial strains. Studies have shown that 2,4-D can inhibit the growth of specific fungi and bacteria, suggesting that this compound may share similar properties due to structural similarities .

Anticancer Activity

There is ongoing exploration into the anticancer potential of compounds related to this compound. Preliminary studies suggest that these compounds may interact with cellular pathways involved in cancer progression. For example, certain derivatives have been shown to inhibit tumor cell proliferation in vitro by inducing apoptosis through mitochondrial pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The dichlorophenoxy group can bind to active sites on enzymes, altering their function.

- Receptor Interaction : The compound may interact with specific receptors in cells, influencing signaling pathways related to growth and metabolism.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to cytotoxicity in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study investigating the degradation of phenoxy herbicides found that certain fungal strains could effectively degrade compounds like 2,4-D. This suggests that this compound may also be susceptible to microbial degradation, impacting its efficacy as an antimicrobial agent .

Case Study 2: Anticancer Screening

In vitro assays conducted on derivatives of phenoxy compounds indicated promising results against various cancer cell lines. For example, certain analogs demonstrated IC50 values in the low micromolar range against breast and colon cancer cells. This highlights the potential for developing therapeutic agents based on the structure of this compound .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Related compounds inhibit microbial growth; potential for similar activity in 5-(2,4-D). |

| Anticancer Potential | Derivatives show cytotoxic effects against cancer cells; further research needed. |

| Mechanism Insights | Involvement in enzyme inhibition and receptor interaction; oxidative stress induction noted. |

Q & A

Q. What methodologies are suitable for detecting trace impurities or degradation products of this compound in complex matrices?

- Answer : Ultra-HPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) achieves ppm-level sensitivity. Solid-Phase Microextraction (SPME) pre-concentrates analytes from environmental or biological samples. Derivatization (e.g., silylation for GC-MS) enhances volatility of polar degradation products. Method validation follows ICH Q2(R1) guidelines for precision, accuracy, and LOQ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.